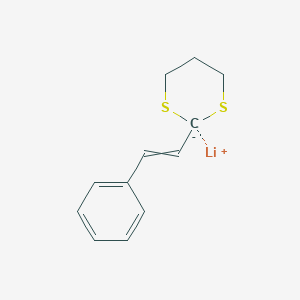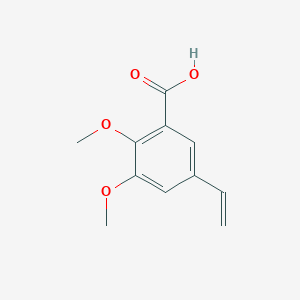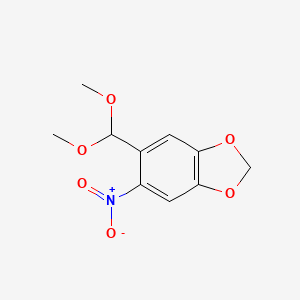
5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a dimethoxymethyl group and a nitro group attached to a benzodioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole typically involves the nitration of a benzodioxole precursor followed by the introduction of the dimethoxymethyl group. One common method involves the nitration of 1,3-benzodioxole using a mixture of concentrated nitric acid and sulfuric acid to yield 6-nitro-1,3-benzodioxole. This intermediate is then reacted with dimethoxymethane in the presence of an acid catalyst to introduce the dimethoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The dimethoxymethyl group can be hydrolyzed to yield the corresponding aldehyde and methanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions to facilitate the cleavage of the dimethoxymethyl group.
Major Products Formed
Reduction: 5-(Aminomethyl)-6-nitro-2H-1,3-benzodioxole.
Substitution: Various substituted benzodioxoles depending on the nucleophile used.
Hydrolysis: 5-Formyl-6-nitro-2H-1,3-benzodioxole and methanol.
Applications De Recherche Scientifique
5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. The dimethoxymethyl group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Dimethoxymethyl)-2’-deoxyuridine: A nucleoside analog with antiviral activity.
Dimethoxymethane: A simple acetal used as a solvent and reagent in organic synthesis.
5-Formyl-2’-deoxyuridine: A derivative used in biochemical studies.
Uniqueness
5-(Dimethoxymethyl)-6-nitro-2H-1,3-benzodioxole is unique due to the presence of both a nitro group and a dimethoxymethyl group on the benzodioxole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
103471-62-1 |
|---|---|
Formule moléculaire |
C10H11NO6 |
Poids moléculaire |
241.20 g/mol |
Nom IUPAC |
5-(dimethoxymethyl)-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C10H11NO6/c1-14-10(15-2)6-3-8-9(17-5-16-8)4-7(6)11(12)13/h3-4,10H,5H2,1-2H3 |
Clé InChI |
SODOKPMFCAQEJD-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


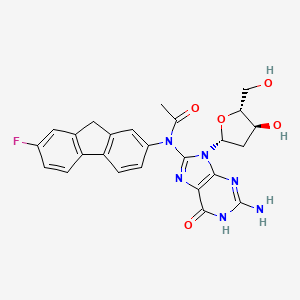
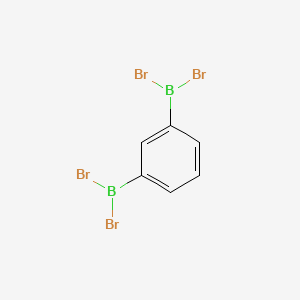
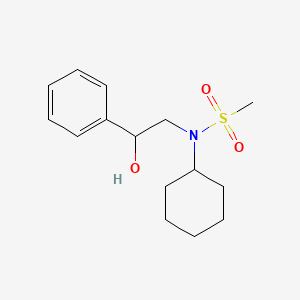
phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
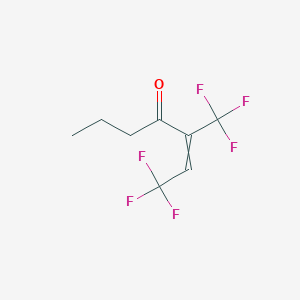
![({[4,6-Bis(methylamino)-1,3,5-triazin-2-yl]methyl}amino)methanol](/img/structure/B14329335.png)
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
